molecular formula C21H23FN4O2S B2979019 N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide CAS No. 391898-69-4

N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

Cat. No. B2979019
CAS RN: 391898-69-4
M. Wt: 414.5
InChI Key: ZNCGUAOYHKDBCT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a butylsulfanyl group, a methoxyphenyl group, a triazol group, and a fluorobenzamide group. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate building blocks. For instance, the triazole ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the triazole ring could potentially introduce some rigidity into the molecule, influencing its 3D shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the butylsulfanyl group could potentially undergo oxidation reactions, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzamide group could potentially increase its polarity, influencing properties such as solubility .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

A study presented an efficient approach for the regioselective synthesis of a related heterocyclic amide through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method involves the use of density functional theory (DFT) calculations to understand the process, indicating the relevance of such compounds in green chemistry and synthesis optimization (Moreno-Fuquen et al., 2019).

Antimicrobial Applications

Triazole derivatives incorporating a thiazole ring were synthesized and tested for their in vitro antibacterial and antifungal activities. The study found these compounds effective against a variety of bacterial and fungal strains, suggesting the potential of similar structures, including N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide, in developing new antimicrobial agents (Desai et al., 2013).

Herbicidal Activities

Research into triazolinone derivatives explored their use as herbicides, focusing on inhibiting protoporphyrinogen oxidase (Protox), a critical target in weed control. The study highlights the design and synthesis of compounds with significant herbicidal activities, which may inform the agricultural applications of related triazole and benzamide compounds (Luo et al., 2008).

Environmental Monitoring

Another study developed a sensitive method for detecting parabens, triclosan, and other environmental phenols in human milk using a solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system. This research underscores the environmental and health monitoring potential of analytical methods that could be adapted for compounds like this compound (Ye et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were being investigated as a potential drug, its mechanism of action could involve interacting with specific biological targets .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were being investigated for its potential as a drug, future research could involve conducting preclinical and clinical trials .

properties

IUPAC Name

N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S/c1-3-4-13-29-21-25-24-19(26(21)17-11-7-8-12-18(17)28-2)14-23-20(27)15-9-5-6-10-16(15)22/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCGUAOYHKDBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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